molecular formula C27H27NO2 B297756 16-isopropyl-N-(2-methoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide

16-isopropyl-N-(2-methoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide

Cat. No. B297756
M. Wt: 397.5 g/mol
InChI Key: IRRSTKIHKRJAEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16-isopropyl-N-(2-methoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide, also known as C18, is a synthetic compound that has shown potential in scientific research applications. C18 is a member of the family of tetracyclic polycyclic aromatic hydrocarbons (PAHs) and has been found to exhibit unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 16-isopropyl-N-(2-methoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide is not fully understood. However, it is believed that 16-isopropyl-N-(2-methoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide exerts its effects by modulating several signaling pathways, including the NF-κB and MAPK pathways. Additionally, 16-isopropyl-N-(2-methoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide has been found to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
16-isopropyl-N-(2-methoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide has been found to exhibit several unique biochemical and physiological effects. For example, 16-isopropyl-N-(2-methoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, 16-isopropyl-N-(2-methoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide has been found to modulate the expression of several genes involved in inflammation and cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 16-isopropyl-N-(2-methoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide in lab experiments is that it exhibits unique biochemical and physiological effects that are not observed with other compounds. Additionally, 16-isopropyl-N-(2-methoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide is relatively easy to synthesize, which makes it a cost-effective option for research. One limitation of using 16-isopropyl-N-(2-methoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are several future directions for research involving 16-isopropyl-N-(2-methoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide. One direction is to further elucidate the mechanism of action of 16-isopropyl-N-(2-methoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide. Another direction is to investigate the potential of 16-isopropyl-N-(2-methoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide as a therapeutic agent for the treatment of cancer and other diseases. Additionally, future research could focus on developing derivatives of 16-isopropyl-N-(2-methoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide that exhibit improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 16-isopropyl-N-(2-methoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide is a complex process that involves several steps. The first step involves the synthesis of the intermediate compound 1,2,3,4-tetrahydro-16-isopropyl-2-methoxyphenyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide. This intermediate compound is then subjected to a series of reactions, including a deprotection reaction, a Friedel-Crafts acylation reaction, and a cyclization reaction, to yield the final product, 16-isopropyl-N-(2-methoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide.

Scientific Research Applications

16-isopropyl-N-(2-methoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide has been found to exhibit potential in several scientific research applications. One such application is in the field of cancer research. 16-isopropyl-N-(2-methoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide has been found to exhibit anti-cancer properties and has been shown to inhibit the growth of several cancer cell lines. Additionally, 16-isopropyl-N-(2-methoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide has been found to exhibit anti-inflammatory properties and has been shown to inhibit the production of inflammatory cytokines.

properties

Product Name

16-isopropyl-N-(2-methoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide

Molecular Formula

C27H27NO2

Molecular Weight

397.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide

InChI

InChI=1S/C27H27NO2/c1-16(2)23-24-17-10-4-6-12-19(17)25(20-13-7-5-11-18(20)24)26(23)27(29)28-21-14-8-9-15-22(21)30-3/h4-16,23-26H,1-3H3,(H,28,29)

InChI Key

IRRSTKIHKRJAEO-UHFFFAOYSA-N

SMILES

CC(C)C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC=CC=C5OC

Canonical SMILES

CC(C)C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC=CC=C5OC

Origin of Product

United States

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